molecular formula C19H21FN2OS B2512041 N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034541-47-2

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2512041
CAS No.: 2034541-47-2
M. Wt: 344.45
InChI Key: QURNNCLHXINIIW-UHFFFAOYSA-N
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Description

This chemical entity, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, is a synthetic compound of significant interest in medicinal chemistry research, primarily due to its incorporation of the azetidin-2-one (β-lactam) pharmacore. The azetidinone ring is a privileged structure in drug discovery, famously known as the core of β-lactam antibiotics . Beyond antimicrobial applications, this structural class has demonstrated substantial potential in anticancer research, acting as tubulin-targeting antimitotic agents that inhibit cell proliferation . The molecular architecture of this specific compound is particularly intriguing. It combines the strained, four-membered β-lactam ring with a 4-fluorophenylcyclopropanecarboxamide group and a thiophene-containing side chain. The 3,4,5-trimethoxyphenyl substitution on the azetidinone core has been extensively studied for its potent antiproliferative effects in cancer cell lines, such as MCF-7 human breast-cancer cells . The presence of the thiophene heterocycle and the fluorinated aromatic system is a common strategy in lead optimization to fine-tune electronic properties, metabolic stability, and target binding affinity. Researchers can utilize this compound as a key intermediate or a novel scaffold for developing new therapeutic agents, probing biological mechanisms related to cell division, and expanding the structure-activity relationship (SAR) library of non-antibiotic β-lactams . Its unique structure makes it a valuable candidate for screening against a variety of biochemical targets. This product is intended for research purposes in a controlled laboratory environment only.

Properties

IUPAC Name

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS/c20-16-4-2-15(3-5-16)19(7-8-19)18(23)21-12-17(22-9-1-10-22)14-6-11-24-13-14/h2-6,11,13,17H,1,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURNNCLHXINIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent studies and findings.

  • IUPAC Name: this compound
  • Molecular Formula: C18H21N3O2S2
  • Molecular Weight: 375.51 g/mol
  • CAS Number: 2034568-09-5

Structure

The compound features a cyclopropane carboxamide structure, which is significant for its interaction with biological targets. The presence of the azetidine and thiophene moieties contributes to its pharmacological profile.

Research indicates that this compound acts primarily as an inhibitor of specific protein kinases involved in cancer cell proliferation. The inhibition of B-Raf kinase has been particularly noted, as this pathway is crucial in melanoma and other malignancies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A375 (melanoma)5.6Induction of apoptosis
MCF7 (breast)7.4Inhibition of cell proliferation
HCT116 (colon)6.9Cell cycle arrest

These results suggest that the compound effectively induces apoptosis and inhibits proliferation in cancer cells.

In Vivo Studies

Animal model studies have also shown promising results:

  • Melanoma Models: Treatment with the compound resulted in a 50% reduction in tumor size compared to control groups.
  • Toxicity Assessment: No significant adverse effects were observed at therapeutic doses, indicating a favorable safety profile.

Other Biological Activities

Beyond its anti-cancer properties, preliminary studies suggest potential anti-inflammatory and analgesic effects, although these areas require further exploration.

Case Study 1: Melanoma Treatment

A study conducted on mice bearing melanoma tumors showed that administration of the compound led to a notable decrease in tumor growth rates. The study highlighted the compound's ability to enhance apoptosis markers such as cleaved caspase-3 and PARP, indicating effective induction of programmed cell death.

Case Study 2: Drug Synergy

Research has explored the synergistic effects of combining this compound with existing chemotherapeutics. Results indicated enhanced efficacy when used alongside traditional agents like Doxorubicin, suggesting a potential for combination therapy in clinical settings.

Toxicity and Safety Profile

Toxicity studies indicate that this compound has a low toxicity profile. No significant organ toxicity was observed in animal models at therapeutic doses.

Summary of Toxicity Findings

ParameterResult
Acute ToxicityLow
Chronic ToxicityNone observed
Organ ToxicityNone detected

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. Potential areas for future investigation include:

  • Mechanistic Studies: Detailed investigations into the molecular pathways affected by the compound.
  • Clinical Trials: Initiation of phase I/II clinical trials to assess safety and efficacy in humans.
  • Analog Development: Synthesis of analogs to enhance potency and selectivity against cancer targets.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The retrosynthetic pathway for Compound A prioritizes modular assembly of its three primary components:

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (Core cyclopropane unit).
  • 2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethylamine (Amine-bearing side chain).
  • Amide bond formation between the two fragments.

Synthesis of 1-(4-Fluorophenyl)Cyclopropanecarboxylic Acid

The cyclopropane core is typically synthesized via Simmons–Smith cyclopropanation . A representative protocol involves:

  • Reaction of 4-fluorostyrene with diiodomethane in the presence of a zinc-copper couple.
  • Hydrolysis of the resultant cyclopropane ester using aqueous NaOH.

Example Procedure

Step Reagents/Conditions Yield
1 4-Fluorostyrene, CH₂I₂, Zn-Cu, Et₂O, 0°C → RT, 12 h 78%
2 2M NaOH, EtOH, reflux, 3 h 92%

Synthesis of 2-(Azetidin-1-yl)-2-(Thiophen-3-yl)Ethylamine

This intermediate is constructed through reductive amination or nucleophilic substitution :

Route A: Reductive Amination
  • Condensation of thiophen-3-ylacetone with azetidine under hydrogenation conditions.
  • Key Step :
    • Thiophen-3-ylacetone (1 eq), azetidine (1.2 eq), NaBH₃CN (1.5 eq), MeOH, RT, 6 h → 65% yield.
Route B: SN2 Displacement
  • Reaction of 2-bromo-2-(thiophen-3-yl)ethylamine with azetidine in DMF at 80°C (12 h → 58% yield).

Amide Bond Formation: Coupling Strategies

The final step involves coupling the cyclopropanecarboxylic acid with the ethylamine side chain. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-mediated activation is preferred for high yields and minimal racemization.

Optimized Coupling Protocol

  • Reagents : 1-(4-Fluorophenyl)cyclopropanecarboxylic acid (1 eq), 2-(azetidin-1-yl)-2-(thiophen-3-yl)ethylamine (1.1 eq), HATU (1.2 eq), DIPEA (3 eq), DMF, RT, 4 h.
  • Workup : Dilution with H₂O, extraction with EtOAc, column chromatography (SiO₂, 5% MeOH/DCM).
  • Yield : 82%.

Comparative Analysis of Coupling Agents

Coupling Agent Solvent Time (h) Yield (%)
HATU DMF 4 82
EDCI/HOBt DCM 8 68
DCC THF 12 54

Stereochemical Considerations and Purification

Chiral Resolution

The ethylamine side chain introduces a stereocenter at the C2 position. Chiral HPLC (Chiralpak IA column, 90:10 hexane/i-PrOH) resolves enantiomers with >99% ee.

Crystallization

Recrystallization from EtOAc/hexanes (1:3) yields colorless crystals suitable for X-ray diffraction, confirming the R-configuration at C2.

Scale-Up Challenges and Mitigation

Cyclopropanation Exotherm

  • Issue : Uncontrolled exotherm during Simmons–Smith reaction leads to dimerization.
  • Solution : Slow addition of CH₂I₂ at −20°C and use of Zn-Ag couple reduces side reactions.

Azetidine Ring Strain

  • Issue : Azetidine’s ring strain promotes side reactions during SN2 displacements.
  • Mitigation : Use of polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) improves reactivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.15 (t, J = 8.5 Hz, 2H, Ar-H), 7.05 (dd, J = 5.0, 3.0 Hz, 1H, Thiophene-H), 6.95 (m, 2H, Thiophene-H), 3.85 (m, 1H, CH-N), 3.45 (m, 4H, Azetidine-H), 2.95 (m, 2H, CH₂), 1.55 (m, 2H, Cyclopropane-H), 1.35 (m, 2H, Cyclopropane-H).
  • HRMS (ESI+): m/z Calcd for C₁₉H₂₀FN₂OS [M+H]⁺: 367.1325; Found: 367.1328.

Purity Assessment

  • HPLC : >99% purity (C18 column, 50:50 MeCN/H₂O + 0.1% TFA, 1 mL/min).

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